Cas no 1242980-84-2 (5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane)

5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic heterocyclic compound featuring a fused oxa-aza structure, which imparts unique reactivity and stability. Its rigid bicyclo[2.2.1]heptane framework enhances stereochemical control, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The benzyl substituent at the nitrogen position offers versatility for further functionalization, while the oxygen and nitrogen heteroatoms contribute to its potential as a ligand or building block in medicinal chemistry. This compound’s well-defined structure and synthetic utility make it suitable for applications in drug discovery and organocatalysis, where precise molecular architecture is critical. Its stability under various conditions further supports its use in complex synthetic routes.
5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane structure
1242980-84-2 structure
Product Name:5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane
CAS No:1242980-84-2
MF:C12H15NO
MW:189.253603219986
CID:5704493
PubChem ID:16638341
Update Time:2025-11-01

5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane Chemical and Physical Properties

Names and Identifiers

    • AKOS000278417
    • 1242980-84-2
    • EN300-726501
    • 5-benzyl-2-oxa-5-azabicyclo[2.2.1]heptane
    • 2-Oxa-5-azabicyclo[2.2.1]heptane, 5-(phenylmethyl)-
    • 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane
    • Inchi: 1S/C12H15NO/c1-2-4-10(5-3-1)7-13-8-12-6-11(13)9-14-12/h1-5,11-12H,6-9H2
    • InChI Key: REVMUFHYPGBWBP-UHFFFAOYSA-N
    • SMILES: O1CC2CC1CN2CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 189.115364102g/mol
  • Monoisotopic Mass: 189.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Density: 1.142±0.06 g/cm3(Predicted)
  • Boiling Point: 274.1±20.0 °C(Predicted)
  • pka: 7.74±0.20(Predicted)

5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
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1PlusChem
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Additional information on 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane

Research Brief on 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS: 1242980-84-2) in Chemical Biology and Pharmaceutical Applications

The compound 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS: 1242980-84-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold, characterized by a fusion of oxa- and aza-heterocycles, serves as a versatile building block for the synthesis of novel bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane derivatives as selective serotonin reuptake inhibitors (SSRIs). The study highlighted the compound's ability to modulate neurotransmitter levels, suggesting potential applications in treating depression and anxiety disorders. The structural rigidity of the bicyclic framework was found to enhance binding affinity to target receptors while minimizing off-target effects.

Another significant advancement was reported in ACS Chemical Biology, where this scaffold was incorporated into covalent inhibitors targeting SARS-CoV-2 main protease (Mpro). The research team utilized the compound's reactive nitrogen center to design irreversible inhibitors that showed nanomolar potency against viral replication. This work underscores the molecule's adaptability in addressing emerging infectious diseases through rational drug design.

From a synthetic chemistry perspective, recent publications in Organic Letters have detailed improved methodologies for the asymmetric synthesis of 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane derivatives. These advances enable the production of enantiomerically pure forms of the compound, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity. The new catalytic systems achieve yields exceeding 85% with >99% ee, representing a substantial improvement over previous methods.

Pharmacokinetic studies published in Drug Metabolism and Disposition have provided valuable insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound class. The bicyclic structure demonstrates favorable blood-brain barrier penetration and metabolic stability, with half-lives exceeding 8 hours in rodent models. These characteristics position it as an attractive scaffold for CNS-targeted therapeutics.

In the realm of chemical biology, researchers have employed 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane as a molecular probe to investigate protein-ligand interactions. Its constrained geometry and functional group versatility make it particularly useful for studying allosteric binding sites and protein conformation changes. Recent work in Nature Chemical Biology utilized fluorescent derivatives of this scaffold to visualize real-time GPCR dynamics in living cells.

The compound's safety profile has also been evaluated in recent preclinical studies. Toxicology reports indicate favorable margins between therapeutic and toxic doses, with no significant organ toxicity observed at clinically relevant concentrations. These findings support further development of this chemical class for human clinical trials.

Looking forward, several pharmaceutical companies have included 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane derivatives in their pipelines, particularly for neurological and anti-infective indications. The scaffold's synthetic tractability and demonstrated biological activity make it a promising candidate for the next generation of small-molecule therapeutics. Continued research is expected to uncover additional applications in areas such as pain management, neurodegenerative diseases, and antimicrobial resistance.

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